4-nitro-1H-indene-1,3(2H)-dione
Overview
Description
4-nitro-1H-indene-1,3(2H)-dione is a chemical compound with the molecular formula C9H5NO4. It is a derivative of indane-1,3-dione, characterized by the presence of a nitro group at the fourth position of the indane ring. This compound is known for its versatility and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1H-indene-1,3(2H)-dione typically involves the nitration of indane-1,3-dione. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the indane-1,3-dione structure. The reaction is usually conducted under controlled temperature conditions to ensure the desired product is obtained with high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: 4-nitro-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of indane-1,3-dione quinones.
Reduction: Formation of 4-aminoindane-1,3-dione.
Substitution: Formation of various substituted indane-1,3-dione derivatives.
Scientific Research Applications
4-nitro-1H-indene-1,3(2H)-dione is utilized in several research fields:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-nitro-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Indane-1,3-dione: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Aminoindane-1,3-dione: Formed by the reduction of 4-nitro-1H-indene-1,3(2H)-dione, with different reactivity and applications.
Indanone: Another derivative of indane, used in the synthesis of biologically active compounds.
Uniqueness: this compound is unique due to the presence of the nitro group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Biological Activity
4-Nitro-1H-indene-1,3(2H)-dione (CAS No. 4535-07-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will explore its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 191.14 g/mol. The presence of the nitro group () is significant, as it influences the compound's reactivity and biological activity.
Target Interaction : Similar compounds have been shown to bind with high affinity to various receptors and enzymes. The nitro group can facilitate redox reactions that lead to the generation of reactive intermediates capable of interacting with cellular macromolecules, including proteins and nucleic acids .
Biochemical Pathways : The compound likely influences several biochemical pathways. For example, it may modulate signaling pathways involving mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation and survival.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. Studies indicate that 4-nitro derivatives can inhibit the growth of various bacteria and fungi, potentially serving as lead compounds for treating infections caused by pathogens like H. pylori and M. tuberculosis .
- Antiviral Properties : Recent research highlights the compound's efficacy against picornaviruses, including coxsackievirus and enterovirus. It demonstrates significant inhibitory activity, suggesting potential for treating viral infections such as poliovirus and rhinovirus .
- Antineoplastic Effects : There is growing evidence that nitro compounds may possess antitumor properties. The mechanism may involve inducing apoptosis in cancer cells through oxidative stress pathways .
Table 1: Summary of Biological Activities
Biochemical Analysis
Cellular Effects : this compound affects various cellular processes by altering gene expression through interactions with transcription factors such as NF-κB and AP-1.
Dosage Effects : Studies in animal models show that low doses exhibit minimal toxicity while affecting metabolic pathways significantly. Higher doses can lead to cytotoxic effects.
Transport and Distribution
The compound is transported within cells via specific transporters such as organic anion transporting polypeptides (OATPs). It also interacts with multidrug resistance-associated proteins (MRPs), influencing its cellular uptake and efflux.
Properties
IUPAC Name |
4-nitroindene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-7-4-8(12)9-5(7)2-1-3-6(9)10(13)14/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJFSQFSAXUVLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371802 | |
Record name | 4-nitroindane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4535-07-3 | |
Record name | 4-nitroindane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-1H-indene-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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